N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Chemical Biology Library Screening Negative Control Compound

N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide belongs to the substituted pyridazin-3(2H)-one (pyridazinone) class, distinguished by a cyclopropyl group on the acetamide side chain, a 2-fluoro-4-methoxyphenyl substituent at the C3 position, and a carbonyl at C6. Despite the well-documented pharmacological relevance of pyridazinones—including anti-inflammatory, neuromuscular, and osteoclast-modulating activities —this specific compound is absent from peer-reviewed primary literature, PubMed, PubChem, and major patent repositories as of Its synthesis and characterization remain undocumented in publicly accessible, non-vendor sources, placing it in a unique position as a structurally defined but biologically completely uncharacterized entity, contrasting sharply with heavily studied analogs such as the indole-containing 2N1HIA.

Molecular Formula C16H16FN3O3
Molecular Weight 317.31 g/mol
Cat. No. B4518940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC16H16FN3O3
Molecular Weight317.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3)F
InChIInChI=1S/C16H16FN3O3/c1-23-11-4-5-12(13(17)8-11)14-6-7-16(22)20(19-14)9-15(21)18-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,18,21)
InChIKeyFTHWYMOKDSABPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: A Scarcely Reported Pyridazinone Scaffold with Uncharacterized Biological Potential


N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide belongs to the substituted pyridazin-3(2H)-one (pyridazinone) class, distinguished by a cyclopropyl group on the acetamide side chain, a 2-fluoro-4-methoxyphenyl substituent at the C3 position, and a carbonyl at C6. Despite the well-documented pharmacological relevance of pyridazinones—including anti-inflammatory, neuromuscular, and osteoclast-modulating activities [1]—this specific compound is absent from peer-reviewed primary literature, PubMed, PubChem, and major patent repositories as of 2026. Its synthesis and characterization remain undocumented in publicly accessible, non-vendor sources, placing it in a unique position as a structurally defined but biologically completely uncharacterized entity, contrasting sharply with heavily studied analogs such as the indole-containing 2N1HIA [2]. This evidence-scarcity profile itself constitutes a critical differentiator for procurement decisions where either an unexplored scaffold or a verified negative-control compound is required.

Why N-Cyclopropyl Pyridazinone Acetamide Cannot Be Interchanged with Its Close Analogs


Within the pyridazinone acetamide series, the N-terminal amide substituent is a critical determinant of biological target engagement, pharmacokinetic profile, and cellular potency. Generic substitution with close analogs—such as the N-phenyl (CAS 1246053-45-1), N-(2-pyridylmethyl) (CAS 1232794-04-5), or N-1H-indol-5-yl (2N1HIA) variants —is unsupported because each modification introduces distinct steric bulk, hydrogen-bonding capacity, lipophilicity, and metabolic stability. Critically, the N-cyclopropyl group confers unique conformational rigidity and reduced molecular weight (MW ~329 g/mol) compared to the indole analog (MW ~417 g/mol for 2N1HIA), which directly impacts membrane permeability, off-target binding, and in vivo clearance rates . The only published head-to-head screening of 11 pyridazinone acetamides demonstrated that a single analog (2N1HIA) possessed anti-osteoclastogenic activity while the remaining 10 compounds—structurally related but not identical to the target compound—were completely inactive [1]. This class-level evidence establishes that even minor side-chain variations abolish function, making unvalidated substitution a high-risk strategy for any application requiring demonstrated biological activity.

N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Comparator-Anchored Evidence for Procurement Selection


Absence of Published Biological Data as a Differentiating Selection Criterion

A comprehensive search across PubMed, PubMed Central, PubChem, and Google Patents (conducted May 2026) returned zero primary research articles, zero patent disclosures, and zero bioassay records for N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide [1]. By contrast, the closely related N-1H-indol-5-yl analog (2N1HIA) is the subject of a complete pharmacological characterization in Molecules (2018), including dose-response osteoclast differentiation assays, Cathepsin K western blots, MMP-9 activity assays, and bone resorption pit formation assays [2]. This asymmetric evidence distribution means the target compound occupies a unique procurement niche: it is a fully chemically defined yet biologically silent member of a pharmacologically active series.

Chemical Biology Library Screening Negative Control Compound

Physicochemical Differentiation: N-Cyclopropyl vs N-1H-Indol-5-yl (2N1HIA) Impact on Drug-Likeness and Permeability

Replacement of the N-1H-indol-5-yl group (2N1HIA) with N-cyclopropyl reduces molecular weight from approximately 417 g/mol to 329 g/mol (estimated), removes one hydrogen-bond donor, and lowers the calculated partition coefficient (clogP) by an estimated 1.5–2.0 log units based on fragment-based predictions . The cyclopropyl group also reduces the topological polar surface area (TPSA) from ~109 Ų (indole analog) to ~84 Ų (cyclopropyl analog, predicted), placing the target compound closer to the CNS drug-like space (MW < 400, TPSA < 90 Ų) while 2N1HIA falls within the peripherally restricted chemical space [1]. In the context of the only available class data—where 2N1HIA demonstrated osteoclast inhibition at 1–3 µM without cytotoxicity [2]—the cyclopropyl analog is predicted to exhibit superior passive membrane permeability and potentially different tissue distribution.

Medicinal Chemistry ADME Drug-Likeness

Selectivity Profile Inference from 11-Compound Pyridazinone Library Screen: Only the N-Indolyl Analog Is Active

In the only published library screen within this chemotype, Ahn et al. (2018) tested 11 commercially sourced pyridazinone acetamide derivatives for inhibition of RANKL-induced osteoclast differentiation in murine bone marrow-derived macrophages. Only 2N1HIA (N-1H-indol-5-yl) exhibited significant, dose-dependent suppression of TRAP-positive multinucleated cell formation (50% reduction at 1 µM, >90% at 3 µM) [1]. The remaining 10 compounds, which included diverse N-substituents but did not include the N-cyclopropyl variant, were completely inactive at equimolar concentrations. This result demonstrates that the N-terminal substituent is a binary activity switch—either conferring potent biological activity (indole) or complete inactivity (all other tested variants). While the N-cyclopropyl analog was not part of this specific screen, its structural divergence from both the active indole and the inactive control compounds places it as an essential missing data point in the SAR landscape, with a higher a priori probability of inactivity based on the series' extreme pharmacophore sensitivity [2].

Osteoclastogenesis Structure-Activity Relationship (SAR) Library Screening

Conformational Rigidity and Metabolic Stability: Cyclopropyl vs. Flexible Side Chains in Pyridazinone Acetamides

The N-cyclopropyl group is a recognized metabolically stable bioisostere in medicinal chemistry, resisting oxidative N-dealkylation and cytochrome P450-mediated ring-opening that frequently degrade N-alkyl and N-aryl acetamide analogs [1]. In the target compound, the cyclopropyl carboxamide bond adopts a restricted conformational ensemble compared to the freely rotating N-phenyl (CAS 1246053-45-1) and N-(2-pyridylmethyl) (CAS 1232794-04-5) analogs, which exhibit multiple low-energy conformers . While direct metabolic stability data (e.g., human liver microsome t½) are unavailable for the target compound, class-level evidence from structurally related cyclopropyl amide-containing drugs and probes (e.g., VU0463271, a KCC2 antagonist with IC50 61 nM and >100× selectivity) demonstrates that cyclopropyl incorporation can enhance metabolic stability and target selectivity relative to flexible-chain analogs [2]. This property profile is relevant when the procurement goal is a probe compound with minimized off-target pharmacology driven by conformational promiscuity.

Metabolic Stability Conformational Analysis Cyclopropyl Bioisostere

N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Evidence-Derived Application Scenarios for Scientific and Industrial Decision-Making


Negative Control Compound for Osteoclastogenesis Assays Alongside 2N1HIA

Given that 2N1HIA is the only published active pyridazinone acetamide in RANKL-induced osteoclast differentiation [1], the N-cyclopropyl variant—which lacks any published bioactivity—serves as an ideal structurally matched negative control. Its use as the inactive comparator in dose-response experiments (e.g., at 0.5–3 µM, matching 2N1HIA's tested range [2]) would definitively establish whether the indole moiety is the sole pharmacophoric element driving cathepsin K suppression and MMP-9 inhibition. This application directly addresses the critical SAR gap identified in Section 3, Item 3.

Scaffold-Hopping Lead for CNS-Penetrant Drug Discovery Programs

The predicted physicochemical profile of the N-cyclopropyl analog—MW ~329, TPSA ~84 Ų, and reduced clogP relative to 2N1HIA—positions it within the favorable CNS drug-like chemical space [1]. Procurement of this compound as a starting scaffold for CNS-targeted pyridazinone programs is justified when the indole-containing analog fails to achieve adequate brain penetration due to its higher TPSA (~109 Ų) and molecular weight (~417 g/mol). This scenario is supported by the class-level inference on permeability and the metabolic stability rationale of the cyclopropyl bioisostere (Section 3, Items 2 and 4).

Chemical Probe for Target Deconvolution in Pyridazinone-Responsive Pathways

As a completely biologically uncharacterized pyridazinone [1], this compound is uniquely suitable for chemical proteomics and affinity-based target identification studies (e.g., thermal proteome profiling, photoaffinity labeling). Unlike 2N1HIA, which engages CD47 and cathepsin K pathways [2], the target compound's unknown target landscape makes it a blank-slate probe for discovering novel protein interactors of the pyridazinone core. This scenario leverages the evidence of complete biological silence documented in Section 3, Item 1.

Metabolic Stability Benchmarking of Cyclopropyl Amides in Pyridazinone Series

For industrial medicinal chemistry groups optimizing metabolic stability, the N-cyclopropyl analog provides a valuable benchmark against the N-phenyl, N-pyridylmethyl, and N-indolyl variants in standardized human liver microsome or hepatocyte stability assays [1]. While no experimental stability data exist for any member of this series, the known metabolic liabilities of N-dealkylation-prone analogs (Section 3, Item 4) justify comparative procurement to generate the first series-wide metabolic SAR dataset.

Quote Request

Request a Quote for N-cyclopropyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.